molecular formula C5H8O2 B13696641 3-Hydroxy-3-methylcyclobutanone

3-Hydroxy-3-methylcyclobutanone

Cat. No.: B13696641
M. Wt: 100.12 g/mol
InChI Key: RMPZXVXUDJLPPQ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylcyclobutanone is an organic compound with the molecular formula C5H8O2. It is a cyclobutanone derivative, characterized by a hydroxyl group and a methyl group attached to the third carbon of the cyclobutanone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylcyclobutanone can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-methyl-2-buten-1-ol with a strong acid catalyst can lead to the formation of this compound. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-methylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-Hydroxy-3-methylcyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylcyclobutanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclobutanone ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or the initiation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

    Cyclobutanone: Lacks the hydroxyl and methyl groups, making it less reactive in certain contexts.

    3-Hydroxy-2-butanone: Similar in having a hydroxyl group but differs in the ring structure, leading to different reactivity and applications.

    3-Methylcyclobutanone:

Uniqueness: 3-Hydroxy-3-methylcyclobutanone is unique due to the presence of both a hydroxyl and a methyl group on the cyclobutanone ring. This structural feature imparts distinct chemical properties, making it valuable for specific synthetic and industrial applications .

Properties

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

3-hydroxy-3-methylcyclobutan-1-one

InChI

InChI=1S/C5H8O2/c1-5(7)2-4(6)3-5/h7H,2-3H2,1H3

InChI Key

RMPZXVXUDJLPPQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C1)O

Origin of Product

United States

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